6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 2034157-11-2
VCID: VC2737195
InChI: InChI=1S/C9H9ClN2S.C7H8O3S/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,11H,2H2,1H3;2-5H,1H3,(H,8,9,10)
SMILES: CCN1C2=C(C=C(C=C2)Cl)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C16H17ClN2O3S2
Molecular Weight: 384.9 g/mol

6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

CAS No.: 2034157-11-2

Cat. No.: VC2737195

Molecular Formula: C16H17ClN2O3S2

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate - 2034157-11-2

Specification

CAS No. 2034157-11-2
Molecular Formula C16H17ClN2O3S2
Molecular Weight 384.9 g/mol
IUPAC Name 6-chloro-3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C9H9ClN2S.C7H8O3S/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,11H,2H2,1H3;2-5H,1H3,(H,8,9,10)
Standard InChI Key DDFVROVHTHHGMQ-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)Cl)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES CCN1C2=C(C=C(C=C2)Cl)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Structure and Properties

Molecular Identification

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate belongs to the benzothiazole family of heterocyclic compounds. This chemical is characterized by a benzothiazole core structure with specific substitutions including a chlorine atom at the 6-position, an ethyl group at the 3-position, and an imine functionality at the 2-position, forming a salt with 4-methylbenzenesulfonate. The compound has a CAS Registry Number of 2034157-11-2, which serves as its unique identifier in chemical databases. Its structure combines a heterocyclic system with specific functional groups that contribute to its chemical reactivity and biological properties.

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques. Its InChI (International Chemical Identifier) is "InChI=1S/C9H9ClN2S.C7H8O3S/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,11H,2H2,1H3;2-5H,1H3,(H,8,9,10)" and its InChI Key is "DDFVROVHTHHGMQ-UHFFFAOYSA-N". The canonical SMILES notation, another important structural identifier, is "CCN1C2=C(C=C(C=C2)Cl)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O". These identifiers provide standardized representations of the compound's structure essential for database searches and chemical informatics.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves multistep processes starting from appropriate precursors. One common synthetic approach involves the cyclization of 2-aminothiophenols with suitable reagents to form the benzothiazole ring system. This process typically begins with the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzothiazole core structure. The specific pattern of substitution, including the chlorine at the 6-position and the ethyl group at the 3-position, requires careful selection of starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale with optimized conditions for efficiency and yield. Large-scale synthesis often utilizes continuous flow reactors and carefully selected catalysts and solvents to ensure cost-effective production with high purity. The scaling up of laboratory procedures for industrial production requires consideration of factors such as reaction kinetics, heat transfer, and efficient separation and purification methods. The use of green chemistry principles in industrial production helps minimize environmental impact while maintaining product quality.

Chemical Reactivity

Types of Reactions

Reaction TypeReagentsMajor ProductsPotential Applications
OxidationH₂O₂, m-CPBASulfoxides, SulfonesPharmaceutical intermediates
ReductionLiAlH₄, NaBH₄Amines, ThiolsBuilding blocks for complex molecules
Nucleophilic SubstitutionNaN₃, KSCNAzido, Thiocyanato derivativesBioactive compounds
AlkylationRX, BaseN-alkylated productsModified pharmacological properties
ComplexationMetal saltsMetal complexesCatalysis, material science

The products of these reactions can serve as valuable intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Biological Activities

Antimicrobial Properties

Benzothiazole derivatives, including compounds similar to 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, have demonstrated significant antimicrobial activities against various pathogens. The antimicrobial properties of these compounds are attributed to their ability to interact with specific molecular targets in microbial cells. The mechanism of action may involve disruption of bacterial cell wall synthesis and interference with critical metabolic pathways essential for microbial survival. The specific substitution pattern of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, including the chlorine atom and the ethyl group, potentially contributes to its antimicrobial efficacy through enhanced membrane penetration and target binding.

Anti-inflammatory Activity

Benzothiazole compounds, including those structurally similar to 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, have demonstrated anti-inflammatory properties in various experimental models. The anti-inflammatory effects may involve inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which play key roles in the inflammatory process. By modulating inflammatory pathways, these compounds may help reduce inflammation and associated symptoms in various inflammatory conditions. The potential applications of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate as an anti-inflammatory agent warrant further investigation through detailed studies of its interactions with inflammatory mediators and pathways.

Mechanism of Action

Molecular Targets

The biological activities of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate are likely mediated through interactions with specific molecular targets in cells. These targets may include enzymes, receptors, or other biomolecules involved in various cellular processes. For example, the compound's anti-inflammatory effects may involve inhibition of cyclooxygenases, which are key enzymes in the biosynthesis of prostaglandins that mediate inflammation. The antimicrobial activities may involve interactions with targets specific to bacterial cells, such as components of cell wall synthesis or essential metabolic enzymes. The identification and characterization of the specific molecular targets of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate would contribute significantly to understanding its mechanism of action and potential applications.

Structure-Activity Relationships

Comparative Analysis

Related Benzothiazole Derivatives

Several benzothiazole derivatives share structural similarities with 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, each with distinct properties and potential applications. For comparison, 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate has a similar core structure but differs in the substitution pattern, with two chlorine atoms at positions 4 and 6, a methyl group instead of ethyl at position 3, and methanesulfonate instead of 4-methylbenzenesulfonate as the counter ion . Another related compound, 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine, features a fluoro substituent at position 6 and a methyl group at position 3 . These structural differences can significantly affect the compounds' chemical reactivity, biological activities, and potential applications.

Table 2 compares the key properties of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate with related benzothiazole derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPrimary Applications
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonateC₁₆H₁₇ClN₂O₃S₂384.9Cl at C-6, ethyl at N-3, tosylate saltAntimicrobial, anticancer research
4,6-Dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonateC₉H₈Cl₂N₂O₃S₂329.23Cl at C-4 and C-6, methyl at N-3, mesylate saltBuilding block in medicinal chemistry
6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imineC₈H₇FN₂S182.22F at C-6, methyl at N-3Chemical intermediate, pharmaceutical research

Unique Features and Advantages

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate possesses unique characteristics that distinguish it from other benzothiazole derivatives. The specific combination of the chloro substituent at position 6, the ethyl group at position 3, and the 4-methylbenzenesulfonate counter ion contributes to its distinct chemical and biological properties. These structural features affect the compound's solubility, stability, reactivity, and biological activities, potentially offering advantages for specific applications. The presence of the 4-methylbenzenesulfonate group may enhance the compound's solubility in certain solvents, facilitating its use in various experimental settings. The unique features of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate make it a valuable addition to the arsenal of benzothiazole derivatives for chemical and pharmaceutical research.

Research Applications

Chemical Synthesis

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate serves as a valuable building block in the synthesis of more complex molecules with potential applications in various fields. The compound's reactive sites, including the chloro substituent and the imine functionality, provide opportunities for further chemical transformations leading to diverse derivatives. As a synthetic intermediate, this compound can contribute to the development of new materials, pharmaceuticals, and other products with tailored properties. The understanding of its chemical reactivity guides the design of synthetic routes to target molecules with enhanced properties and potential applications.

Medicinal Chemistry

In medicinal chemistry, 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate and its derivatives are investigated for their potential therapeutic applications. The compound's biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make it a promising candidate for drug development. Research in this area focuses on understanding the relationships between the compound's structure and its biological activities, with the goal of designing derivatives with enhanced efficacy and safety profiles. The development of new drugs based on the benzothiazole scaffold, including derivatives of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, represents an important area of ongoing research in pharmaceutical science.

Materials Science

The unique properties of benzothiazole derivatives, including 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, have led to their exploration in materials science applications. These compounds can serve as components of new materials with specific optical, electronic, or mechanical properties. The ability to modify the structure of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate through chemical transformations provides opportunities to tailor its properties for specific applications in materials science. Research in this area aims to develop new materials with enhanced performance characteristics for various technological applications.

Future Research Directions

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